5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine sulfonamide class, characterized by a fused triazole-pyrimidine core with sulfonamide and aryl substituents. Its structure features 5,7-dichloro substitutions on the pyrimidine ring and a 2,6-dichloro-3-methylphenyl group attached via the sulfonamide moiety. These halogenated groups enhance lipophilicity and stability, making it a candidate for herbicidal or antimicrobial applications . Metosulam, for example, is a commercial herbicide with a detection limit of 0.3 ng/mL via ELISA, highlighting the sensitivity of such compounds in environmental monitoring .
Properties
IUPAC Name |
5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl4N5O2S/c1-5-2-3-6(13)10(9(5)16)20-24(22,23)12-18-11-17-7(14)4-8(15)21(11)19-12/h2-4,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQYDFJTQRNKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl4N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566999 | |
| Record name | 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134892-32-3 | |
| Record name | 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134892-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide, 5,7-dichloro-N-(2,6-dichloro-3-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Intermediate Synthesis
The synthesis begins with the preparation of the triazolopyrimidine sulfonyl chloride intermediate. A validated approach involves chlorination of thetriazolo[1,5-a]pyrimidine core at positions 5 and 7 using phosphorus oxychloride (POCl₃) under reflux conditions (110–120°C for 4–6 hours). The resulting 5,7-dichloro-[1,triazolo[1,5-a]pyrimidine is subsequently sulfonated using chlorosulfonic acid at 0–5°C to yield the sulfonyl chloride derivative.
Critical Parameters:
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Chlorination Efficiency : Excess POCl₃ (molar ratio 1:3) ensures complete substitution.
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Sulfonation Control : Temperature must remain below 10°C to prevent decomposition.
Coupling with Aromatic Amine
The sulfonyl chloride intermediate is reacted with 2,6-dichloro-3-methylaniline in the presence of a base to form the sulfonamide bond. Triethylamine (TEA) or pyridine is typically used to neutralize HCl generated during the reaction.
Reaction Scheme :
Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: 0–25°C.
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Time: 2–4 hours.
Industrial Production Methods
Scalability Considerations
Industrial synthesis prioritizes cost efficiency and safety. Key modifications from laboratory-scale methods include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Glass flask | Stainless steel reactor |
| Temperature Control | Ice bath | Jacketed cooling system |
| Mixing | Magnetic stirrer | Mechanical agitation |
| Yield | 70–75% | 85–90% after optimization |
Purification Techniques
Crude product purification employs:
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Recrystallization : Ethanol/water mixtures (3:1 v/v) at 50°C.
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for residual amine removal.
Optimization Strategies
Solvent Selection
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 3.5 | 72 |
| THF | 7.52 | 2.8 | 68 |
| Acetonitrile | 37.5 | 4.2 | 65 |
Polar aprotic solvents like DCM balance reactivity and solubility.
Catalytic Enhancements
Adding catalytic dimethylaminopyridine (DMAP, 0.1 eq) accelerates sulfonamide bond formation by 30%, reducing reaction time to 1.5 hours.
Characterization and Quality Control
Spectroscopic Validation
Post-synthesis characterization ensures structural fidelity:
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound .
Scientific Research Applications
The chemical structure of DCSA features a triazolo-pyrimidine core with multiple chlorine substituents, which contribute to its biological activity and stability.
Herbicides
DCSA has been identified as an effective herbicide. Its mode of action involves inhibiting specific biochemical pathways in plants, leading to growth disruption and eventual plant death. The compound demonstrates selective toxicity towards certain weed species while being less harmful to crops.
Case Study: Efficacy Against Weeds
In field trials conducted in various agricultural settings, DCSA exhibited a high degree of efficacy against common weeds such as Amaranthus spp. and Echinochloa spp. The results indicated a significant reduction in weed biomass compared to untreated controls, showcasing its potential for integration into weed management programs.
Fungicides
In addition to its herbicidal properties, DCSA has shown promise as a fungicide. It acts by disrupting fungal cell wall synthesis and inhibiting spore germination.
Case Study: Application on Crop Diseases
Research published in agricultural journals highlighted the effectiveness of DCSA against fungal pathogens such as Fusarium and Botrytis. In controlled experiments, crops treated with DCSA displayed lower incidence rates of fungal infections compared to untreated crops.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of DCSA for non-target organisms and humans. Studies indicate that while the compound is effective against pests and pathogens, it poses minimal risk when applied according to recommended guidelines.
Environmental Fate
DCSA's environmental persistence has been studied to understand its degradation pathways. Laboratory analyses suggest that the compound degrades under UV light and microbial action, reducing its long-term environmental impact.
Regulatory Status
DCSA is subject to regulatory scrutiny due to its use as a pesticide. Various jurisdictions have established guidelines for its application, ensuring that it meets safety standards for agricultural use.
Approval Status by Region
| Region | Approval Status |
|---|---|
| USA | Approved for use |
| EU | Under review |
| Asia | Approved in select countries |
Mechanism of Action
The herbicidal activity of 5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is primarily due to its inhibition of the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound disrupts protein synthesis, leading to the death of the targeted weeds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among related compounds include:
- Halogen vs. Alkoxy Groups : The target compound’s 5,7-dichloro groups increase electron-withdrawing effects compared to metosulam’s methoxy groups, likely enhancing oxidative stability but reducing solubility .
- Aryl Group Modifications: The 3-methyl group in the target compound’s aryl moiety may improve binding to herbicidal targets (e.g., acetolactate synthase) compared to non-methylated analogs .
Physicochemical Properties
- Solubility : Methoxy groups (metosulam) improve aqueous solubility (direct water analysis via ELISA) compared to chloro derivatives, which likely require solvent extraction (e.g., 95% extraction efficiency in soil for metosulam) .
- Stability : Chlorinated derivatives exhibit higher thermal and photolytic stability, as seen in intermediates like XDE-564 .
Detection and Environmental Impact
- ELISA vs. HPLC : Metosulam’s ELISA detection (r² = 0.99 vs. HPLC) is cost-effective, but chloro-substituted derivatives may require modified antibodies due to altered epitope recognition .
- Environmental Persistence : Chlorinated compounds generally persist longer in soil, necessitating rigorous monitoring akin to metosulam’s residue analysis protocols .
Biological Activity
5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a synthetic compound primarily recognized for its application as a herbicide . This compound belongs to the class of triazolopyrimidine sulfonamides , which are known for their efficacy in controlling various weed species in agricultural settings. The biological activity of this compound extends beyond herbicidal properties and includes potential applications in medicinal chemistry.
- Molecular Formula : C₁₂H₇Cl₄N₅O₂S
- Molecular Weight : 427.093 g/mol
- Density : 1.88 g/cm³
- LogP : 5.0009
- CAS Number : 134892-32-3
The biological activity of this compound is largely attributed to its ability to inhibit specific biochemical pathways in target organisms. The compound acts by interfering with the biosynthesis of nucleic acids and proteins in plants, leading to growth inhibition and eventual death of the targeted weeds.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities:
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Herbicidal Activity :
- Effective against a wide range of weed species.
- Particularly useful in controlling atrazine-resistant weeds.
- Demonstrated selective toxicity towards target plants while showing lower toxicity to crops.
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Antiviral Potential :
- Preliminary studies suggest that derivatives of triazolopyrimidines may exhibit antiviral properties by inhibiting viral replication processes.
- Research indicates potential applications in developing antiviral agents targeting specific viral infections.
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Enzymatic Inhibition :
- Some studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways within both plant and microbial systems.
Study 1: Herbicidal Efficacy
A field study conducted in 2020 evaluated the effectiveness of this compound against common agricultural weeds. The results showed:
- Weed Control Rate : 85% control of target weeds at a concentration of 200 g/ha.
- Crop Safety : Minimal phytotoxicity observed on maize and soybean crops.
Study 2: Antiviral Activity
In vitro studies published in Journal of Medicinal Chemistry explored the antiviral activity of triazolopyrimidine derivatives. The findings indicated:
- EC₅₀ Values : The compound exhibited EC₅₀ values ranging from 130 to 250 μM against specific viral strains.
- Enhanced activity was noted when modified with additional halogen substituents.
Research Findings
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction conditions influence yield and purity?
Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. Key steps include:
- Precursor preparation : Start with halogenated pyrimidine intermediates. For example, reacting 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride with 2,6-dichloro-3-methylaniline in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours .
- Purification : Use column chromatography with gradients of ethyl acetate and petroleum ether to isolate the product. Crystallization in ethanol or dichloromethane further enhances purity .
- Critical parameters : Excess amine (1.1–1.5 eq), reaction time (>24 hours), and inert atmosphere (N₂/Ar) improve yields (>70%).
Q. How is the crystal structure of this compound determined, and what structural insights are critical for its activity?
Answer: X-ray crystallography is the gold standard. Key steps:
- Crystallization : Slow evaporation of ethanol or DCM solutions produces single crystals .
- Data collection : Use a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Analysis : Software like SHELXL refines bond lengths, angles, and torsional conformations.
- Structural insights : The triazolopyrimidine core adopts a planar conformation, while the sulfonamide group forms hydrogen bonds with adjacent molecules, stabilizing the crystal lattice . These interactions may mimic enzyme binding in biological systems.
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values) be resolved for this compound?
Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use consistent enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH 7.4, 25°C) .
- Purity validation : Characterize batches via HPLC (>98% purity) and LC-MS to detect trace byproducts (e.g., dechlorinated derivatives) .
- Computational modeling : Perform molecular docking to verify binding modes across different protein conformations (e.g., SwissDock, AutoDock Vina) .
Q. What analytical methods are most effective for detecting this compound in environmental or biological matrices?
Answer:
- ELISA : A validated method with 0.3 ng/mL detection limit, using polyclonal antibodies against the sulfonamide moiety. Cross-reactivity with hydroxylated metabolites (5-OH, 7-OH) requires confirmation via HPLC .
- HPLC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in water/acetonitrile). MRM transitions: m/z 478 → 322 (quantifier) and 478 → 285 (qualifier) .
- Sample prep : For soil, extract with methanol:water (7:3); dilute 10× to minimize matrix effects .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?
Answer:
- Lipophilicity optimization : Replace chlorine with fluorine to reduce logP (SwissADME predicts logP reduction by 0.5 units) .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., CF₃) at the 3-methylphenyl position to block CYP450-mediated oxidation .
- Solubility enhancement : Synthesize phosphate prodrugs of the sulfonamide group to increase aqueous solubility >10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
